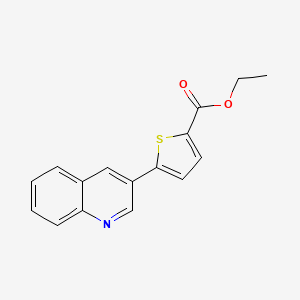

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-quinolin-3-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFJDHHJAFJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001250698 | |

| Record name | Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-10-8 | |

| Record name | Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-quinolinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001250698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate typically involves the condensation of quinoline derivatives with thiophene carboxylates. One common method is the Friedländer reaction, where 2-aminoarylketones undergo condensation with α-methylene ketones in the presence of a base such as sodium ethoxide in ethanol under reflux conditions . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer or Gewald reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Common Methods : Friedländer reaction, Gewald reaction

- Reagents : Sodium ethoxide, α-methylene ketones

- Conditions : Reflux in ethanol

Medicinal Chemistry

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate has shown promise in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological activity, which can inhibit cellular processes.

Mechanism of Action :

- DNA Intercalation : Disrupts replication processes.

- Enzyme Inhibition : Affects key metabolic enzymes.

Case Study: Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. A summary of antimicrobial effectiveness is provided below:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Compound B | Escherichia coli | 0.22 μg/mL | Bactericidal |

| Compound C | Candida albicans | 0.30 μg/mL | Fungicidal |

Materials Science

In materials science, this compound is utilized for developing organic semiconductors and electronic materials due to its stable thiophene ring and quinoline moiety, which facilitate charge transfer.

Applications :

- Organic Field-Effect Transistors (OFETs)

- Organic Light Emitting Diodes (OLEDs)

Experimental Procedures

The integration of this compound into polymer matrices is optimized for electrical conductivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Key Interactions :

- DNA Binding : Intercalates with DNA.

- Protein Interaction : Engages with enzymes and receptors.

Pharmaceutical Applications

As a precursor in drug development, this compound serves as a scaffold for synthesizing drug candidates targeting microbial infections and cancer.

Drug Development Process

The synthesis often involves complex reactions like Friedländer synthesis where reaction conditions are critical for yield and purity.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its target .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogues

Key Observations :

- Quinoline vs.

- Chlorophenyl vs. Quinolinyl: Chlorophenyl substituents (e.g., ) increase lipophilicity, which may enhance membrane permeability but reduce specificity compared to the quinoline group .

- Acetyl and Methyl Groups: Derivatives with acetyl and methyl groups () exhibit HDAC inhibition but lack the quinoline-mediated gene modulation seen in the target compound .

Key Observations :

- High-yield synthesis (e.g., 93% in ) often involves reflux conditions with stable intermediates, whereas lower yields (e.g., 50% in ) correlate with multi-step reactions like Sandmeyer bromination .

Table 3: Pharmacological Profiles

Key Observations :

Physicochemical Properties

- Melting Points : The Gefitinib analogue (Compound 26) exhibits exceptional thermal stability (>270°C), likely due to its rigid quinazoline-thiophene core . In contrast, simpler thiophene esters (e.g., ) melt at 174–178°C, reflecting lower structural complexity .

- Solubility: The quinoline moiety in the target compound may reduce aqueous solubility compared to pyridine derivatives (), necessitating formulation optimization for bioavailability .

Actividad Biológica

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is often associated with various pharmacological effects, and a thiophene ring that enhances its biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

- Non-Covalent Interactions : It can engage in non-covalent interactions with proteins and nucleic acids, influencing its efficacy as a therapeutic agent.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates that compounds with similar structures have shown significant activity against various pathogens. The following table summarizes the antimicrobial effectiveness of related compounds:

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Compound B | Escherichia coli | 0.22 μg/mL | Bactericidal |

| Compound C | Candida albicans | 0.30 μg/mL | Fungicidal |

The MIC values indicate that these compounds are effective at low concentrations, suggesting their potential as therapeutic agents against bacterial and fungal infections .

Anticancer Activity

The quinoline structure is also linked to anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from similar structures have shown cytotoxic effects on various cancer cell lines:

| Cell Line Tested | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin |

| HeLa (Cervical Cancer) | 10 | Cisplatin |

| A549 (Lung Cancer) | 12 | Paclitaxel |

These findings suggest that the compound could be further explored for its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy Study : In vitro studies conducted on a series of thiophene derivatives indicated that modifications at specific positions significantly enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was included in these studies, showcasing comparable efficacy to established antibiotics like amoxicillin .

- Anticancer Screening : A recent study evaluated the cytotoxicity of quinoline-based compounds against various cancer cell lines. This compound derivatives displayed promising results, with IC50 values indicating effective inhibition of cell growth, thus warranting further investigation into their mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Pd-Catalyzed Cross-Coupling : Adapt protocols from Pd-catalyzed thiophene functionalization (e.g., coupling 3-bromoquinoline with thiophene intermediates). Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), ligand choice, and solvent (toluene/DMF mixtures) to enhance yield .

- Multi-Component Reactions : Use ethyl 2-mercaptoacetate and quinoline-derived aldehydes in refluxing 1,4-dioxane with triethylamine as a base. Monitor progress via TLC and isolate via acidification and recrystallization .

Q. How should researchers purify and characterize this compound to ensure high purity?

- Methodology :

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, MeOH:H₂O mobile phase) .

- Characterization : Use / NMR to confirm quinoline and thiophene ring integration. IR spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What experimental techniques are critical for determining solubility and partition coefficients (logP)?

- Methodology :

- Solubility : Perform saturation shake-flask assays in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax .

- logP : Use reverse-phase HPLC with a calibrated octanol-water system or computational tools like XlogP3.0, which predicts hydrophobicity based on molecular fragments .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as ring puckering or disorder?

- Methodology :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, 100 K). Index and integrate reflections with SAINT or similar software.

- Refinement : Apply SHELXL for anisotropic displacement parameters. Address disorder via split-atom models or constraints. Validate using checkCIF to flag outliers (e.g., ADP mismatches) .

- Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planarity in the thiophene ring. Calculate amplitude (q) and phase angle (φ) from atomic coordinates .

Q. What computational strategies predict electronic and photophysical properties?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Compute frontier orbitals (HOMO/LUMO) to estimate band gaps. Compare UV-Vis spectra (TD-DFT) with experimental data in DCM .

- Excited-State Dynamics : Perform time-dependent DFT (TD-DFT) to model emission spectra. Correlate substituent effects (e.g., methoxy groups) with Stokes shifts .

Q. How can researchers analyze non-covalent interactions (e.g., hydrogen bonds, π-stacking) in crystal packing?

- Methodology :

- Hydrogen Bonding : Use Mercury software to measure donor-acceptor distances (<3.2 Å) and angles (>120°). Validate via Hirshfeld surface analysis (e.g., dnorm plots) .

- π-π Interactions : Calculate centroid distances (3.3–3.8 Å) and dihedral angles (<30°) between quinoline and thiophene rings. Use CrystalExplorer for topology maps .

Q. How should contradictory synthetic yields be addressed in optimization studies?

- Methodology :

- DoE (Design of Experiments) : Vary catalyst (Pd vs. Cu), temperature (80–120°C), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors.

- In Situ Monitoring : Employ ReactIR to track intermediate formation. For low-yield reactions, consider competing side reactions (e.g., homocoupling) and add inhibitors like TBAB .

Q. What strategies link structural modifications to biological activity in medicinal chemistry studies?

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at quinoline C-6). Test against target enzymes (e.g., kinases) via fluorescence polarization assays.

- Docking Simulations : Use AutoDock Vina to model ligand-protein binding. Correlate docking scores (ΔG) with IC50 values from cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.